Target Engagement Comparison: ISOX INACT vs. PF-CBP1 at CBP Bromodomain
ISOX INACT exhibits >84-fold weaker affinity for the CBP bromodomain compared to the active inhibitor PF-CBP1 [1]. While PF-CBP1 potently binds CBP with an IC50 of 125 nM, ISOX INACT demonstrates only residual binding activity with an IC50 of 10,600 nM, confirming its suitability as a chemically matched negative control with minimal target engagement [2].
| Evidence Dimension | CBP bromodomain binding affinity (IC50) |
|---|---|
| Target Compound Data | ISOX INACT: IC50 = 10,600 nM (10.6 µM) |
| Comparator Or Baseline | PF-CBP1 (active analog): IC50 = 125 nM |
| Quantified Difference | 84.8-fold lower affinity (10,600 nM vs. 125 nM) |
| Conditions | His-tagged CBP protein, biotinylated histone H4, europium-labeled streptavidin and anti-6His antibody FRET assay [1] |
Why This Matters
This quantitative difference in target engagement validates ISOX INACT as an appropriate negative control for distinguishing CBP bromodomain-specific pharmacology from off-target effects in research studies.
- [1] BindingDB. BDBM188518 ISOX-INACT Binding Data. Affinity Data IC50: 1.06E+4 nM for CBP. View Source
- [2] Chekler EL, et al. Transcriptional Profiling of a Selective CREB Binding Protein Bromodomain Inhibitor Highlights Therapeutic Opportunities. Chem Biol. 2015;22(12):1588-1596. PF-CBP1 IC50 data: 125 nM for CBP. View Source
